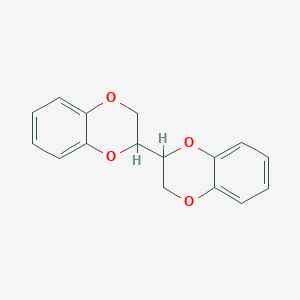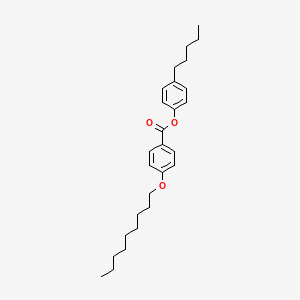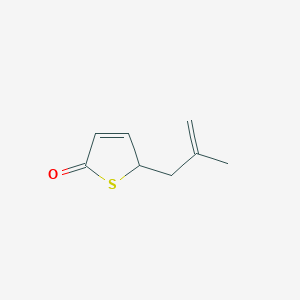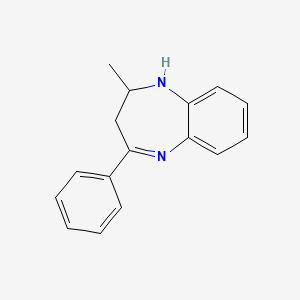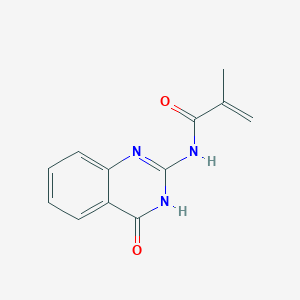
2-Methyl-N-(4-oxo-1,4-dihydroquinazolin-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(4-oxo-1,4-dihydroquinazolin-2-yl)prop-2-enamide is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including antibacterial, anticancer, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(4-oxo-1,4-dihydroquinazolin-2-yl)prop-2-enamide typically involves the reaction of anthranilic acid derivatives with various amides. One common method is the Niementowski reaction, which involves the condensation of anthranilic acid with formamide or other amides under acidic conditions . Another approach involves the use of green chemistry techniques, such as microwave-induced synthesis, which offers shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs one-pot, eco-friendly synthesis methods. These methods combine phthalic anhydride with anilines and anthranilamide in water without any catalyst, resulting in high yields and environmentally friendly processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-(4-oxo-1,4-dihydroquinazolin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one analogs.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions with primary aromatic amines, heterocyclic amines, and diamines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as aniline, p-chloro aniline, and 2-aminothiazole.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which exhibit a range of biological activities, including antimicrobial and anticancer properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a scaffold for the synthesis of novel heterocyclic compounds.
Biology: Exhibits antibacterial, antiviral, and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-(4-oxo-1,4-dihydroquinazolin-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the active site of human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions . This binding can inhibit the activity of the target protein, leading to antiproliferative effects on cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
2-aminobenzothiazole: Known for its antimicrobial properties.
3-amino-2-methylquinazolinone: Exhibits anticancer activity.
4-oxo-3,4-dihydroquinazolin-2-yl derivatives: Studied for their antiviral and antibacterial activities.
Uniqueness
2-Methyl-N-(4-oxo-1,4-dihydroquinazolin-2-yl)prop-2-enamide stands out due to its unique combination of biological activities and its potential for use in green chemistry synthesis methods. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
115751-47-8 |
|---|---|
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
2-methyl-N-(4-oxo-3H-quinazolin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C12H11N3O2/c1-7(2)10(16)14-12-13-9-6-4-3-5-8(9)11(17)15-12/h3-6H,1H2,2H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
RCMIGMXHBPAXFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NC1=NC2=CC=CC=C2C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


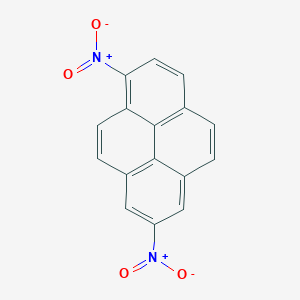
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
phosphanium bromide](/img/structure/B14307084.png)

![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
